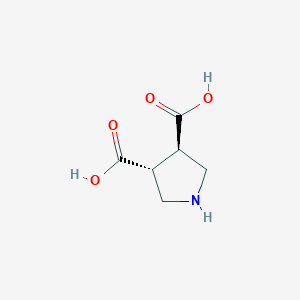

(3r,4r)-Pyrrolidine-3,4-dicarboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H9NO4 |

|---|---|

Molecular Weight |

159.14 g/mol |

IUPAC Name |

(3R,4R)-pyrrolidine-3,4-dicarboxylic acid |

InChI |

InChI=1S/C6H9NO4/c8-5(9)3-1-7-2-4(3)6(10)11/h3-4,7H,1-2H2,(H,8,9)(H,10,11)/t3-,4-/m0/s1 |

InChI Key |

KMHDKGFRYVKQNW-IMJSIDKUSA-N |

Isomeric SMILES |

C1[C@@H]([C@H](CN1)C(=O)O)C(=O)O |

Canonical SMILES |

C1C(C(CN1)C(=O)O)C(=O)O |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Stereochemical Assignment and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For (3r,4r)-Pyrrolidine-3,4-dicarboxylic acid, both ¹H and ¹³C NMR are indispensable for confirming the pyrrolidine (B122466) ring structure and, crucially, for assigning the trans relative stereochemistry of the carboxylic acid groups at the C3 and C4 positions.

In ¹H NMR spectroscopy , the chemical shifts, coupling constants (J-values), and signal multiplicities of the protons provide detailed information about the molecular environment. The protons on the pyrrolidine ring (at C2, C3, C4, and C5) exhibit characteristic signals. The protons at C3 and C4 are diastereotopic, meaning they are in chemically non-equivalent environments, which can lead to complex splitting patterns. researchgate.net The stereochemical relationship between the substituents at C3 and C4 is primarily determined by analyzing the coupling constants between the H3 and H4 protons. A trans configuration, as in the (3r,4r) isomer, typically results in a specific range of J-values, which can be distinguished from the cis isomer. Furthermore, advanced NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy can be used to confirm spatial proximity between protons, providing definitive evidence for the relative stereochemistry. researchgate.netresearchgate.net

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal. The chemical shifts of the C3 and C4 carbons are influenced by the attached carboxylic acid groups. The pyrrolidine ring carbons (C2, C3, C4, C5) and the carboxyl carbons (C=O) resonate in predictable regions of the spectrum. spectrabase.comorganicchemistrydata.orgwisc.edu

Representative NMR Data for this compound Derivatives

The following table represents typical chemical shift ranges expected for the core structure, based on general principles and data for similar pyrrolidine derivatives. Exact values can vary based on solvent and specific derivative.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| C2-H | 3.0 - 3.5 | 45 - 55 |

| C3-H | 3.2 - 3.8 | 40 - 50 |

| C4-H | 3.2 - 3.8 | 40 - 50 |

| C5-H | 3.0 - 3.5 | 45 - 55 |

| N-H | Variable (broad) | - |

| COOH | >10.0 (broad) | 170 - 180 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, techniques like Electrospray Ionization (ESI) are commonly employed, often coupled with tandem mass spectrometry (MS/MS) for fragmentation analysis. nih.gov

The mass spectrum would show a prominent peak corresponding to the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, confirming the molecular weight of the compound (159.14 g/mol ).

Fragmentation analysis provides valuable structural information. For dicarboxylic acids, characteristic fragmentation patterns include the neutral loss of water (H₂O) and carbon dioxide (CO₂). nih.govlibretexts.orgresearchgate.net The pyrrolidine ring itself can also undergo specific cleavage patterns. Common fragmentation pathways for this compound would likely involve:

Decarboxylation: Loss of one or both carboxyl groups (a loss of 45 Da for -COOH).

Ring Cleavage: Fragmentation of the pyrrolidine ring structure.

These fragmentation patterns help to confirm the presence of the dicarboxylic acid functionality and the underlying pyrrolidine core. nih.govlew.ro

Expected Fragmentation Data in ESI-MS/MS

This table illustrates plausible fragmentation pathways and resulting m/z values for the parent ion.

| Parent Ion [M-H]⁻ (m/z) | Fragmentation Pathway | Resulting Fragment Ion (m/z) |

| 158.05 | Loss of CO₂ | 114.06 |

| 158.05 | Loss of H₂O | 140.04 |

| 114.06 | Loss of CO₂ from fragment | 70.06 |

X-ray Crystallography for Absolute Stereochemistry and Conformation

While NMR can establish the relative stereochemistry (cis vs. trans), X-ray crystallography is the definitive method for determining the absolute stereochemistry and the precise three-dimensional structure of a chiral molecule in the solid state. nii.ac.jp This technique is essential to unambiguously confirm the (3R,4R) configuration.

To perform X-ray crystallography, a suitable single crystal of this compound or a derivative is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a detailed electron density map of the molecule. researchgate.net This map reveals the exact spatial arrangement of every atom, providing precise bond lengths, bond angles, and torsional angles.

The analysis not only confirms the connectivity and the trans orientation of the carboxyl groups but also establishes the absolute configuration at the chiral centers (C3 and C4) as R, distinguishing it from its enantiomer, (3s,4s)-Pyrrolidine-3,4-dicarboxylic acid. researchgate.netresearchgate.net The data also provides insight into the puckering of the pyrrolidine ring and the preferred conformation of the molecule in the crystal lattice, including intermolecular interactions like hydrogen bonding. researchgate.net

Chiral Chromatography (e.g., HPLC) for Enantiomeric Purity Determination

Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the standard method for separating enantiomers and determining the enantiomeric purity of a chiral compound. mdpi.comnih.gov For a sample of this compound, chiral HPLC is used to verify that it is not contaminated with its enantiomer, (3s,4s)-Pyrrolidine-3,4-dicarboxylic acid.

The separation is achieved using a chiral stationary phase (CSP). sigmaaldrich.com These phases are themselves chiral and interact differently with the two enantiomers, leading to different retention times. The (3r,4r) and (3s,4s) enantiomers will therefore elute from the column at different times, appearing as two separate peaks in the chromatogram.

The enantiomeric excess (ee) can be calculated by integrating the area of the two peaks. A high-purity sample of the (3r,4r) isomer would ideally show only one peak. The detection of a second peak would indicate the presence of the (3s,4s) enantiomer. Often, derivatization of the carboxylic acid groups is performed prior to analysis to improve the separation and detection sensitivity, especially when coupled with mass spectrometry. nih.govresearchgate.net

Computational Chemistry and Molecular Modeling Studies

Conformational Analysis and Energy Minimization

The three-dimensional structure of pyrrolidine (B122466) rings, including derivatives of (3r,4r)-Pyrrolidine-3,4-dicarboxylic acid, is not planar and can adopt various conformations, often referred to as "puckering." researchgate.net The substituents on the ring significantly influence which conformation is the most stable, i.e., has the lowest energy. nih.govacs.org

Conformational analysis of substituted pyrrolidines is crucial as the spatial arrangement of the functional groups dictates the molecule's properties and biological activity. nih.gov The pyrrolidine ring typically exists in two predominant "pucker" modes: Cγ-exo and Cγ-endo, which are envelope conformers. nih.govacs.org The ratio of these conformers can be controlled by the substituents on the ring. nih.govacs.org For instance, studies on 4-substituted prolines, a related class of compounds, have shown that bulky substituents strongly favor a pseudoequatorial orientation, which in turn locks the pyrrolidine ring into a specific pucker. nih.govacs.org

Energy minimization calculations, often performed using density functional theory (DFT), are employed to identify the most stable conformers. researchgate.net For pyrrolidine-derived enamines, it has been shown that both s-cis and s-trans conformers can be similarly stable, and the ring can be puckered in two different ways, leading to at least four significantly populated conformers in equilibrium. researchgate.net Understanding the relative energies of these conformers is essential for predicting the molecule's behavior in chemical reactions and biological systems.

Table 1: Influence of Substituents on Pyrrolidine Ring Pucker

| Substituent Position/Type | Preferred Orientation | Resulting Ring Pucker | Reference |

|---|---|---|---|

| 4-cis-electronegative | Axial | Endo | nih.gov |

| 4-trans-electronegative | Equatorial | Exo | nih.gov |

| 4-cis-tert-butyl | Pseudoequatorial | Exo | nih.govacs.org |

| 4-trans-tert-butyl | Pseudoequatorial | Endo | nih.govacs.org |

Molecular Docking and Binding Mode Predictions in Enzyme Active Sites

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to understand how a ligand, such as a derivative of this compound, might interact with the active site of a protein or enzyme. nih.govresearchgate.net

For example, in silico molecular docking studies have been performed with spiropyrrolidine derivatives to investigate their potential as glucosamine-6-phosphate synthase inhibitors. nih.gov These studies revealed significant interactions with amino acids in the enzyme's active site, including the formation of hydrogen bonds. nih.gov Similarly, docking studies of pyrrolidine derivatives in the active site of matrix metalloproteinases (MMPs) have highlighted the ability of specific functional groups to chelate catalytic zinc ions and form hydrogen bonds with surrounding residues. nih.gov

The results from docking simulations provide valuable information on the binding topography and the key interactions, such as hydrogen bonds and lipophilic contacts, that stabilize the ligand-protein complex. This information can guide the design of new, more potent, and selective inhibitors. The binding energy, calculated from docking studies, gives an estimate of the affinity of the ligand for the protein. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, such as those using Density Functional Theory (DFT), are powerful methods for investigating the electronic properties of molecules. These calculations can determine parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and stability.

Such calculations have been applied to various pyrrolidine derivatives to understand their electronic structure and predict their behavior. mdpi.com For instance, DFT calculations have been used to study the electronic properties of substituted pyrrolidinones, providing insights into their potential applications. The results of these quantum chemical calculations can be used to predict reaction paths and understand the mechanisms of chemical reactions at a molecular level. nih.gov Modern computational methods even allow for the exploration of reaction path networks to predict reactants from a target product. nih.gov

Table 2: Calculated Electronic Properties of Pyrrolidine Derivatives

| Compound | EHOMO (a.u.) | ELUMO (a.u.) | ΔE (a.u.) | Reference |

|---|---|---|---|---|

| 1-{2-[(2-hydroxyethyl)thio]ethyl}pyrrolidin-2-one (HTEP) | -0.231 | -0.016 | 0.215 | |

| {[2-(2-oxopyrrolidin-1-yl)ethyl]thio}acetic acid (OETA) | -0.244 | -0.027 | 0.217 |

Computational Prediction of Stereochemical Outcomes in Asymmetric Reactions

Computational methods are increasingly used to predict and explain the stereoselectivity of asymmetric reactions that produce chiral molecules like derivatives of this compound. emich.eduacs.org The goal is to determine the reaction conditions and substrate characteristics that favor the formation of one stereoisomer over others. emich.eduemich.edu

DFT calculations are employed to map the energy profiles of key steps in a reaction, including the transition states. acs.org By comparing the activation barriers for the different possible pathways leading to different stereoisomers, researchers can predict the major product of the reaction. acs.orgwhiterose.ac.uk For example, computational studies on the aza-Cope–Mannich reaction to form substituted pyrrolidines have investigated the role of Lewis acid catalysts and substituents in determining stereoselectivity. acs.org

These studies have shown that factors such as the presence of bulky groups on the substrate can significantly influence the activation barriers, leading to high stereoselectivity. acs.org In some cases, computational predictions of the enantiomeric ratio have shown good agreement with experimental results. whiterose.ac.uk This predictive power aids experimental chemists in designing more efficient and selective synthetic routes. emich.edu

Role in Biological Systems and Biochemical Pathways

Biosynthesis as a Key Intermediate in Microorganisms

In the intricate biochemical machinery of certain bacteria and fungi, (3r,4r)-pyrrolidine-3,4-dicarboxylic acid emerges as a key metabolic intermediate. ontosight.ai Its biosynthesis is accomplished through a series of enzyme-catalyzed reactions. The pyrrolidine (B122466) ring structure is a common motif found in a wide array of natural products, particularly in alkaloids isolated from microorganisms. nih.gov The formation of this specific dicarboxylic acid derivative provides a versatile scaffold that can be further modified by the organism's enzymatic repertoire.

The strategic position of this compound in metabolic pathways allows microorganisms to channel it towards the synthesis of more complex molecules. Its dicarboxylic acid nature provides two reactive sites for further enzymatic modifications, such as amidation, reduction, or condensation reactions, leading to a diverse array of downstream products.

Precursor for Bioactive Secondary Metabolites (e.g., antibiotics, antitumor agents) in Natural Product Synthesis

The significance of this compound is underscored by its role as a precursor in the biosynthesis of various secondary metabolites with potent biological activities. ontosight.ai These natural products are not essential for the primary growth of the organism but often confer a competitive advantage, for instance, through antimicrobial or defensive properties.

A notable example of a bioactive secondary metabolite derived from this precursor is the antibiotic azaserine (B1665924) . ontosight.ai Azaserine exhibits not only antibiotic properties but also possesses antineoplastic, or antitumor, activity. ontosight.ai The biosynthesis of azaserine involves the enzymatic modification of this compound, highlighting the critical role of this compound as a building block for medicinally relevant molecules.

The pyrrolidine scaffold, in general, is a privileged structure in medicinal chemistry and drug design, appearing in numerous natural and synthetic compounds with a wide range of therapeutic applications, including anticancer and antibacterial agents. nih.gov The inherent stereochemistry of this compound is often crucial for the biological activity of the final natural product, as the specific three-dimensional arrangement of atoms is critical for interaction with biological targets. nih.gov

Below is a table summarizing the key roles and products associated with this compound in biological systems.

| Role | Description | Example of Bioactive Secondary Metabolite | Biological Activity of Metabolite |

| Key Biosynthetic Intermediate | Serves as a central molecule in the metabolic pathways of various microorganisms, including bacteria and fungi. ontosight.ai | Not Applicable | Not Applicable |

| Precursor for Secondary Metabolites | Acts as a foundational building block for the synthesis of complex natural products. ontosight.ai | Azaserine ontosight.ai | Antibiotic, Antitumor ontosight.ai |

Applications in Catalysis and Materials Science

Development of Chiral Ligands for Asymmetric Catalysis

The pyrrolidine (B122466) scaffold is a cornerstone in the design of chiral ligands and organocatalysts, prized for its conformational rigidity and the stereochemical control it imparts. unibo.it (3r,4r)-Pyrrolidine-3,4-dicarboxylic acid serves as an exemplary starting material for creating C2-symmetric ligands, where the two stereocenters on the pyrrolidine ring dictate the spatial arrangement of coordinating groups, thereby creating a well-defined chiral environment around a metal center.

The fundamental principle behind using this compound in ligand design is the translation of its point chirality into a controlled, three-dimensional chiral space. The C2-symmetry of the core structure is particularly advantageous as it can reduce the number of possible diastereomeric transition states in a catalytic reaction, often leading to higher enantioselectivity.

The synthesis of ligands from this dicarboxylic acid typically involves the conversion of the carboxylic acid groups into other functionalities capable of coordinating to a metal. Common transformations include:

Amide Formation: Reacting the dicarboxylic acid with chiral amines or amino alcohols to form diamides. These amides can themselves act as coordinating groups or serve as precursors for further modifications.

Reduction to Alcohols: Reducing the carboxylic acids to form the corresponding diol, (3r,4r)-pyrrolidine-3,4-dimethanol. The hydroxyl groups can then be used to introduce phosphine (B1218219) or other coordinating moieties.

Conversion to Diamines: Through synthetic routes like the Curtius rearrangement, the dicarboxylic acid can be converted to (3r,4r)-3,4-diaminopyrrolidine. This diamine is a versatile precursor for salen-type and other multidentate ligands. researchgate.net

These synthetic strategies allow for the creation of a diverse library of ligands where the steric and electronic properties are systematically tuned to optimize performance in specific enantioselective transformations.

The asymmetric Henry (nitroaldol) reaction is a powerful carbon-carbon bond-forming reaction for synthesizing valuable β-nitro alcohols. acs.org Copper(II) complexes are frequently employed as catalysts, and their effectiveness is highly dependent on the chiral ligand used to create the asymmetric environment. acs.org

Ligands derived from this compound are excellent candidates for this transformation. By converting the dicarboxylic acid to a diamine and subsequently reacting it with salicylaldehyde (B1680747) derivatives, chiral salen-type ligands can be synthesized. These ligands form stable complexes with copper(II) ions.

In a typical reaction, a copper(II) acetate (B1210297) salt is mixed with the pyrrolidine-based ligand to form the active catalyst in situ. This complex then coordinates both the aldehyde and the nitronate anion (formed from nitromethane (B149229) and a base), orienting them in a specific fashion to favor the attack on one face of the aldehyde. Research on structurally related N-substituted (3S,4S)-dihydroxypyrrolidines has shown that copper(II) complexes of these ligands effectively catalyze the reaction between various aromatic aldehydes and nitromethane, achieving high conversions and significant enantioselectivity. acs.orgnih.gov For example, using a Cu(II) complex of (3S,4S)-N-benzyl-3,4-dihydroxypyrrolidine, the nitroaldol product from benzaldehyde (B42025) and nitromethane can be obtained with an enantiomeric ratio of up to 92:8. acs.org

| Aldehyde | Ligand Type | Metal | Enantiomeric Ratio (R:S) | Conversion (%) |

| Benzaldehyde | Pyrrolidine-derived | Cu(II) | 92:8 | 96 |

| 4-Nitrobenzaldehyde | Pyrrolidine-derived | Cu(II) | 91:9 | 98 |

| 4-Chlorobenzaldehyde | Pyrrolidine-derived | Cu(II) | 90:10 | 95 |

| 2-Naphthaldehyde | Pyrrolidine-derived | Cu(II) | 88:12 | 89 |

Table based on data for structurally similar N-benzyl-dihydroxypyrrolidine ligands. acs.org

The stereochemistry of the pyrrolidine backbone is crucial in determining the facial selectivity of the nucleophilic attack on the aldehyde, demonstrating the direct influence of the ligand's chiral core on the reaction outcome.

The addition of trimethylsilyl (B98337) cyanide (TMSCN) to aldehydes is a key method for producing cyanohydrins, which are versatile synthetic intermediates. The enantioselective version of this reaction is often catalyzed by chiral titanium complexes. acs.orgrsc.orgrsc.org

Here again, ligands derived from the (3r,4r)-pyrrolidine scaffold have proven highly effective. Specifically, chiral salen ligands synthesized from (3R,4R)-N-substituted-3,4-diaminopyrrolidine (a direct derivative of the title compound) form active Ti(IV) catalysts in situ. researchgate.net These catalysts have been successfully applied to the trimethylsilylcyanation of benzaldehyde. researchgate.net

The catalytic cycle involves the formation of a complex between titanium(IV) isopropoxide and the chiral salen ligand. This complex acts as a Lewis acid, activating the aldehyde by coordinating to its carbonyl oxygen. The chiral environment created by the ligand then directs the approach of the nucleophile (cyanide from TMSCN) to one of the two prochiral faces of the aldehyde, resulting in an enantiomerically enriched product.

Research has shown that the substituent on the pyrrolidine nitrogen and the salicylaldehyde portion of the ligand significantly impacts the enantioselectivity. For instance, the (3R,4R)-N',N''-bis[3',5'-di-t-butylsalicylidene]-N-benzyl-3,4-diaminopyrrolidine ligand, when complexed with Ti(IV), catalyzes the reaction with benzaldehyde to produce the corresponding O-trimethylsilylmandelonitrile in over 99% conversion and with an enantiomeric excess (ee) of 88%. researchgate.net

| Ligand N-Substituent | Salicylidene Substituent | Conversion (%) | Enantiomeric Excess (ee, %) |

| Benzyl | H | >99 | 62 (R) |

| Benzyl | 3,5-di-t-butyl | >99 | 88 (R) |

| Benzyl | 3-t-butyl | 98 | 77 (R) |

| Methyl | 3,5-di-t-butyl | 94 | 32 (R) |

| Isopropyl | 3,5-di-t-butyl | 97 | 30 (R) |

Data from the enantioselective trimethylsilylcyanation of benzaldehyde using various (3R,4R)-pyrrolidine-based salen ligands. researchgate.net

These results underscore the tunability of the ligand structure and its profound effect on catalytic performance, enabling the optimization of catalysts for high yield and stereoselectivity.

Asymmetric hydrogenation is one of the most important and widely used industrial methods for producing enantiomerically pure compounds. researchgate.net The success of this reaction often relies on transition metal catalysts, particularly rhodium and iridium, coordinated with chiral phosphine ligands. researchgate.netgoogle.com

This compound provides a rigid C2-symmetric scaffold for the synthesis of chiral diphosphine ligands. A common synthetic approach involves reducing the dicarboxylic acid to the corresponding diol, (3r,4r)-pyrrolidine-3,4-dimethanol. The resulting hydroxyl groups can be converted to good leaving groups (e.g., tosylates or mesylates) and subsequently displaced by phosphide (B1233454) anions (e.g., from diphenylphosphine) to yield a C2-symmetric diphosphine ligand. The nitrogen atom of the pyrrolidine ring is typically protected (e.g., with a Boc group) during synthesis.

Once prepared, these pyrrolidine-based diphosphine ligands can be complexed with rhodium precursors, such as [Rh(COD)2]BF4, to generate the active catalyst. These catalysts have shown high efficiency in the asymmetric hydrogenation of various prochiral olefins, such as dehydroamino acid esters and α-aryl enamides. rsc.org The rigid pyrrolidine backbone holds the two phosphine groups in a fixed spatial arrangement, creating a well-defined chiral pocket that effectively differentiates the two faces of the substrate, leading to high enantioselectivities. rsc.org

| Substrate Type | Catalyst System | Enantiomeric Excess (ee, %) |

| Dehydroamino acid esters | Rh-Pyrrolidine Ferrocenyl Diphosphine | up to >99.9 |

| α-Aryl enamides | Rh-Pyrrolidine Ferrocenyl Diphosphine | up to 97.7 |

| Itaconic acids | Rh-TangPhos | >99 |

| β-(Acylamino)acrylates | Rh-TangPhos | >99 |

Table showing typical performance of rhodium catalysts with pyrrolidine-containing and other chiral phosphine ligands in asymmetric hydrogenation. researchgate.netrsc.org

Building Blocks for Advanced Polymeric Materials

The incorporation of rigid, chiral monomers into polymer backbones can impart unique properties such as biodegradability, thermal stability, and specific molecular recognition capabilities. This compound, with its defined stereochemistry and two carboxylic acid groups, is an attractive monomer for the synthesis of functional polymers.

This compound can be used as a monomer in polycondensation reactions to create biodegradable polyamides and poly(ester amide)s (PEAs). nih.govsemanticscholar.orgzendy.io These polymers are of great interest for biomedical applications, such as drug delivery systems and tissue engineering scaffolds, due to their potential to degrade into non-toxic, biocompatible small molecules. nih.govzendy.io

The synthesis of polyamides can be achieved by reacting the dicarboxylic acid with various diamines. The presence of the pyrrolidine nitrogen and the amide linkages formed during polymerization allows for strong intermolecular hydrogen bonding, which can enhance the thermal and mechanical properties of the resulting material. Furthermore, the chiral nature of the monomer unit introduces stereoregularity along the polymer chain, which can influence the polymer's morphology, crystallinity, and degradation rate.

For example, chiral pyrrolidine units have been incorporated into polyamide skeletons to create analogues of DNA-binding molecules like distamycin. nih.gov These studies have shown that the chirality of the pyrrolidine ring plays a crucial role in the molecule's ability to bind to duplex DNA, highlighting how stereochemistry introduced by such monomers can control the functional properties of the final macromolecule. nih.gov The synthesis of such polymers typically involves standard solution-phase or interfacial polycondensation methods, reacting the dicarboxylic acid (or its activated derivative, like a diacyl chloride) with a suitable diamine comonomer.

The resulting polymers combine the structural features of traditional polyamides with the added functionality and chirality of the pyrrolidine ring, opening avenues for the development of advanced biomaterials with tailored properties.

Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers

The integration of chiral organic ligands into the structure of metal-organic frameworks (MOFs) and coordination polymers is a burgeoning area of materials science, driven by the potential to create materials with tailored porosity, chirality, and catalytic activity. While the direct incorporation of this compound into MOFs and coordination polymers is not extensively documented in publicly available research, its molecular structure presents significant potential for the development of novel chiral porous materials. This section will explore the prospective role of this compound in the synthesis of such frameworks by drawing parallels with analogous chiral building blocks like proline and other amino acid derivatives.

The unique stereochemistry of this compound, with its defined spatial arrangement of the two carboxylic acid groups, makes it a compelling candidate for the construction of homochiral MOFs. acs.orgmdpi.com The dicarboxylic acid functionality provides the necessary coordination sites to link metal ions or clusters, forming the extended network structure characteristic of MOFs and coordination polymers. The rigid pyrrolidine ring, with its fixed trans-configuration of the carboxyl groups, can impart a high degree of predictability and control over the resulting framework's topology and chirality.

The synthesis of chiral MOFs is a significant pursuit due to their applications in enantioselective separations, asymmetric catalysis, and chiral sensing. bohrium.comresearchgate.net The use of enantiopure organic linkers is a primary strategy for inducing chirality in the resulting framework. nih.gov In this context, this compound could serve as such a linker, potentially leading to the formation of frameworks with chiral channels and pores. These chiral microenvironments are crucial for discriminating between enantiomers.

Moreover, the pyrrolidine ring itself contains a secondary amine group. While this group may not always participate directly in the primary coordination of the framework, it can play a crucial role in the post-synthetic modification of the material. bohrium.com This allows for the introduction of additional functionalities within the pores of the MOF, tailoring its properties for specific applications. For instance, the amine group could be functionalized to enhance catalytic activity or to introduce specific recognition sites.

Drawing parallels with proline, a well-studied amino acid in the context of chiral MOFs, it is evident that pyrrolidine-based ligands are versatile for constructing such materials. bohrium.comrsc.org Proline and its derivatives have been successfully used to create chiral MOFs that exhibit catalytic activity. bohrium.com The structural rigidity and defined stereochemistry of this compound suggest that it could offer similar, if not enhanced, control over the final structure of the MOF due to its two points of attachment.

In principle, the reaction of this compound with various metal ions under solvothermal conditions could yield a range of coordination polymers with different dimensionalities, from one-dimensional chains to three-dimensional frameworks. The choice of metal ion, solvent system, and reaction temperature would be critical parameters in directing the self-assembly process and determining the final architecture of the material.

While specific examples of MOFs constructed from this compound are not readily found in the literature, the foundational principles of MOF chemistry strongly support its potential as a valuable building block in this field. Future research in this area would likely focus on the synthesis and characterization of such materials, followed by the exploration of their properties in applications that benefit from chirality and porosity.

Data on MOFs and Coordination Polymers Incorporating this compound

A thorough review of the scientific literature did not yield specific examples of Metal-Organic Frameworks or Coordination Polymers synthesized using this compound as a primary building block. Therefore, a data table of specific structures and their properties cannot be provided at this time. The discussion above focuses on the potential of this compound based on the principles of chiral MOF design and the behavior of analogous molecules.

Q & A

Q. What are the standard synthetic routes for (3R,4R)-pyrrolidine-3,4-dicarboxylic acid, and how is stereochemical purity ensured?

The compound is typically synthesized via enantioselective coupling reactions. For example, this compound derivatives are prepared using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOAt (1-hydroxy-7-azabenzotriazole) to form carboxamide intermediates . Boc (tert-butoxycarbonyl) protection is commonly employed to preserve stereochemistry during synthesis. Chiral HPLC or X-ray crystallography of intermediates (e.g., N-Boc-protected derivatives) is used to confirm enantiomeric purity .

Q. What safety precautions are critical when handling this compound in laboratory settings?

While specific safety data for this compound is limited, general guidelines for dicarboxylic acid derivatives include:

Q. How is the compound characterized post-synthesis, and what analytical techniques are prioritized?

Key characterization methods include:

- NMR spectroscopy : To confirm structural integrity and stereochemistry (e.g., distinct proton splitting patterns in NMR for diastereomers) .

- Mass spectrometry (ESI-MS) : For molecular weight validation and purity assessment (>98% purity is typical for advanced intermediates) .

- Melting point analysis : Though data may be limited, thermal stability can be inferred from related pyrrolidine derivatives .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of this compound derivatives?

Enantiomeric configuration significantly impacts potency. For example, (S,S)-pyrrolidine-3,4-dicarboxamide derivatives show 3-fold higher Toll-like receptor (TLR) agonist activity (EC = 50 nM) compared to racemic mixtures, while (R,R)-enantiomers are inactive . Methodologically, enantiopure synthesis (e.g., using chiral Boc-protected precursors) combined with in vitro assays (e.g., THP-1 cell cytokine release) is critical to delineate structure-activity relationships .

Q. What strategies optimize ligand design for metal coordination complexes using this compound?

The compound’s rigid pyrrolidine backbone and dual carboxyl groups make it a versatile ligand. Key considerations include:

- Substituent positioning : Adjacent carboxyl groups (3,4-positions) enhance chelation efficiency for transition metals (e.g., Ni) compared to 2,4- or 2,6-dicarboxylic analogs .

- Steric effects : Bulky substituents (e.g., Boc groups) may hinder coordination; deprotection post-synthesis is often required .

- Electronic tuning : Electron-withdrawing groups on the pyrrolidine ring can modulate metal-binding affinity, assessed via UV-Vis spectroscopy or cyclic voltammetry .

Q. How can contradictory data on enantiomer activity be resolved in TLR agonist studies?

Discrepancies in activity (e.g., meso isomers showing partial potency) require:

- Enantiomeric resolution : Use of chiral columns or enzymatic resolution to isolate pure (S,S) and (R,R) forms .

- Biological assays with defined stereochemistry : Testing individual enantiomers in TLR reporter cell lines (e.g., HEK293-TLR8) to avoid confounding effects from racemic mixtures .

- Computational modeling : Docking studies to compare binding affinities of enantiomers to TLR binding pockets .

Q. What methodological challenges arise in scaling up enantioselective synthesis of this compound?

Key challenges include:

- Catalyst efficiency : Asymmetric hydrogenation or enzymatic catalysis may require optimization for high enantiomeric excess (ee >99%) at larger scales.

- Cost of chiral auxiliaries : Boc-protected intermediates are cost-effective but require careful deprotection to avoid racemization .

- Purification : Chiral HPLC is resource-intensive; alternative methods like crystallization-induced asymmetric transformation (CIAT) can improve scalability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.